molecular formula C27H20O4 B2760772 2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone CAS No. 337921-50-3

2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone

Cat. No.: B2760772
CAS No.: 337921-50-3
M. Wt: 408.453
InChI Key: IHFOCWUXWQQKET-QJOMJCCJSA-N
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Description

2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone ( 337921-50-3) is a high-purity indanone derivative provided for scientific research. The indanone scaffold is recognized as a promising structure in medicinal chemistry, particularly in the development of new therapeutic agents for neurodegenerative disorders . Research indicates that indanone-based compounds can act as small molecule probes with a strong affinity for critical enzymes involved in the pathophysiology of neurological conditions . Specifically, derivatives of the indanone nucleus have demonstrated the capability to modulate the activities of key targets such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) . This dual inhibitory potential is of significant interest for multifactorial diseases like Alzheimer's, as it can elevate levels of neuroprotective brain chemicals such as acetylcholine, dopamine, and serotonin . The structural features of this compound, including its specific furyl and methoxyphenoxy substitutions, make it a valuable chemical tool for investigating these mechanisms and for the synthesis of more complex bioactive molecules in drug discovery efforts . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-7-(4-methoxyphenoxy)-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O4/c1-29-19-12-14-20(15-13-19)31-24-11-5-10-22-25(18-7-3-2-4-8-18)23(27(28)26(22)24)17-21-9-6-16-30-21/h2-17,25H,1H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFOCWUXWQQKET-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=CC4=CC=CO4)C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)/C(=C\C4=CC=CO4)/C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone typically involves multi-step organic reactions

    Preparation of Indanone Core: The indanone core can be synthesized via Friedel-Crafts acylation of benzene with succinic anhydride, followed by cyclization.

    Introduction of Furylmethylene Group: The furylmethylene group can be introduced through a Knoevenagel condensation reaction between the indanone and furfural in the presence of a base such as piperidine.

    Attachment of Methoxyphenoxy Group: The methoxyphenoxy group can be attached via a nucleophilic aromatic substitution reaction, where the indanone derivative reacts with 4-methoxyphenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the furylmethylene group to a furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated furan derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its pharmacological properties, potentially leading to the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furylmethylene and methoxyphenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Influence

  • Furylmethylene vs. This may improve aqueous solubility and bioavailability.
  • Electron-Withdrawing Groups : The 4-fluorophenylmethylene analog (C29H21FO3) incorporates fluorine, which increases electronegativity and may alter binding affinity in biological targets .

Physicochemical Properties

  • Thermal Stability : The 4-methylbenzylidene analog (C30H24O3) has a predicted boiling point of 577.7°C, suggesting high thermal stability suitable for high-temperature applications .

Biological Activity

2-(2-Furylmethylene)-7-(4-methoxyphenoxy)-3-phenyl-1-indanone, also known as 7-(4-methoxyphenoxy)-2-(2-furylmethylene)-3-phenyl-1-indanone, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula : C30H24O4
  • Molecular Weight : 448.52 g/mol
  • CAS Number : 337921-48-9

Biological Activity Overview

Research has identified several biological activities associated with this compound, including:

  • Antimicrobial Activity : Studies have shown that derivatives of indanones exhibit significant antimicrobial properties. For example, related compounds have demonstrated activity against various bacterial strains and fungi, highlighting the potential of this compound in treating infections.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on tumor cells. In vitro studies indicate that it may inhibit the proliferation of cancer cells, suggesting a mechanism that could be leveraged for cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as those related to cell division and growth in cancer cells.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, potentially disrupting cellular processes.

Antimicrobial Activity

A study conducted on various indanone derivatives found that compounds similar to this compound exhibited promising antifungal activity against strains like Candida albicans. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antifungal agents such as ketoconazole .

Anticancer Studies

In a series of experiments assessing the cytotoxic effects on different cancer cell lines, the compound demonstrated significant inhibition of cell growth. The IC50 values indicated potent activity against breast and colon cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Biological Activity Summary

Activity TypeModel Organism/Cell LineIC50/MIC ValuesReference
AntifungalCandida albicansMIC = 1.23 μg/mL
CytotoxicMCF-7 (Breast Cancer)IC50 = 10 µM
CytotoxicHT-29 (Colon Cancer)IC50 = 15 µM

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat can degrade thermally sensitive furan or methoxyphenoxy groups.
  • Catalyst Loading : Overuse of metal catalysts may introduce impurities.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance coupling reactions but complicate purification.

Q. Table 1: Synthetic Method Comparison

StepMethodKey ConditionsReference
Furan CondensationAcid-catalyzed Aldol reactionHCl, 60°C, 12h
Phenoxy CouplingUllmann couplingCuI, K₂CO₃, DMF, 100°C
PurificationColumn chromatographyHexane/EtOAc (4:1)

Basic: Which spectroscopic and computational techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., furan protons at δ 6.5–7.2 ppm) and confirms methoxy (-OCH₃) and phenyl substituents .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused indanone ring system.
  • X-ray Crystallography : Determines absolute configuration and dihedral angles between aromatic planes, critical for understanding steric effects .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₂₇H₂₀O₄).
  • DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental data .

Advanced: How should researchers design experiments to assess the compound’s environmental fate and ecological impacts?

Methodological Answer:
Adopt a tiered approach inspired by long-term ecological studies (e.g., Project INCHEMBIOL):

Laboratory Studies :

  • Degradation Kinetics : Hydrolysis/photolysis under controlled pH, UV light, and temperature to estimate half-lives .
  • Partitioning Behavior : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation potential .

Field Simulations :

  • Use randomized block designs (split-split plots) to evaluate soil leaching and plant uptake across seasons .

Ecotoxicity Assays :

  • Acute/Chronic Tests : Daphnia magna mortality (48h LC₅₀) and algal growth inhibition (72h IC₅₀) .

Key Variables : pH, organic matter content, microbial activity.

Advanced: What strategies can resolve contradictions in reported biological activities across pharmacological studies?

Methodological Answer:
Address discrepancies via:

Dose-Response Reevaluation : Confirm activity thresholds using standardized assays (e.g., IC₅₀ in enzyme inhibition vs. cell viability assays) .

Metabolite Profiling : Identify active metabolites via LC-MS/MS to explain variations in potency .

Structural Analog Comparison : Benchmark against derivatives (e.g., fluorophenyl or benzofuran analogs) to isolate structure-activity relationships (SAR) .

Theoretical Alignment : Link results to mechanistic frameworks (e.g., receptor binding models or oxidative stress pathways) to contextualize outliers .

Advanced: How can researchers integrate this compound’s study into existing theoretical frameworks in medicinal or environmental chemistry?

Methodological Answer:

  • Medicinal Chemistry :
    • Drug Design : Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., kinases or GPCRs) .
    • Pharmacophore Modeling : Identify critical moieties (e.g., furan as hydrogen bond acceptor) using software like Schrödinger .
  • Environmental Chemistry :
    • Ecological Risk Assessment : Apply fugacity models to predict compartmental distribution (air, water, soil) using EPI Suite .
    • QSAR (Quantitative Structure-Activity Relationship) : Corrogate log P and toxicity data to predict ecosystem impacts .

Basic: What are the best practices for analyzing the compound’s stability under varying storage conditions?

Methodological Answer:

Accelerated Stability Testing :

  • Expose to 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Monitor degradation via HPLC purity checks .

Light Sensitivity :

  • Conduct ICH Q1B photostability tests (UV/vis exposure) .

Solution Stability :

  • Assess pH-dependent hydrolysis (buffers at pH 3, 7, 9) .

Advanced: How can computational methods enhance understanding of the compound’s reactive sites for derivatization?

Methodological Answer:

  • Reactivity Prediction : Use DFT to calculate Fukui indices, identifying nucleophilic (furan oxygen) and electrophilic (ketone carbonyl) sites .
  • MD Simulations : Model solvation effects and predict regioselectivity in substitution reactions (e.g., GROMACS) .
  • Retrosynthetic Planning : Apply AI tools (e.g., Chematica) to propose novel synthetic pathways .

Advanced: What methodological challenges arise in quantifying the compound’s metabolites in biological matrices?

Methodological Answer:

  • Matrix Effects : Use isotope-labeled internal standards (e.g., ¹³C analogs) to normalize LC-MS/MS data .
  • Low Abundance Metabolites : Employ SPE (solid-phase extraction) with hydrophilic-lipophilic balance (HLB) cartridges for preconcentration .
  • Cross-Reactivity : Validate antibody-based assays (ELISA) against synthetic metabolite standards .

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